Thiocyanic acid, 4-phenoxybenzyl ester
Description
Properties
CAS No. |
73909-02-1 |
|---|---|
Molecular Formula |
C14H11NOS |
Molecular Weight |
241.31 g/mol |
IUPAC Name |
(4-phenoxyphenyl)methyl thiocyanate |
InChI |
InChI=1S/C14H11NOS/c15-11-17-10-12-6-8-14(9-7-12)16-13-4-2-1-3-5-13/h1-9H,10H2 |
InChI Key |
HZWXKVPCNDGWFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CSC#N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Strategies for the Formation of Thiocyanic Acid Esters
Organic thiocyanates are a class of compounds characterized by the functional group R-S-C≡N, where an organic moiety (R) is attached to the sulfur atom. wikipedia.org These compounds are valuable synthetic intermediates, providing access to a variety of sulfur-containing molecules. rsc.orgresearchgate.net The synthesis of thiocyanic acid esters, or organic thiocyanates, can be achieved through several strategic approaches.
A primary and straightforward method for synthesizing alkyl thiocyanates involves the nucleophilic substitution reaction of an alkyl halide with a thiocyanate (B1210189) salt. This reaction, typically employing sodium or potassium thiocyanate, proceeds via an SN2 mechanism.
For instance, the synthesis of an alkyl thiocyanate from an alkyl halide would proceed as follows: R-X + SCN⁻ → R-SCN + X⁻ (where R is an alkyl group and X is a halide)
This method is effective for primary and secondary alkyl halides. The thiocyanate ion (SCN⁻) is an ambident nucleophile, meaning it can attack from either the sulfur or the nitrogen atom. The choice of solvent and reaction conditions can influence the chemoselectivity between the formation of thiocyanates (R-SCN) and isothiocyanates (R-NCS). researchgate.net Generally, in polar aprotic solvents, sulfur-alkylation is favored, leading to the desired thiocyanate ester.
Another direct approach involves the derivatization of alkyl esters of methanesulfonic acid with aqueous sodium thiocyanate, which yields a mixture of the corresponding alkylthiocyanates and alkylisothiocyanates. researchgate.net
Beyond direct substitution, several other methodologies have been developed for the synthesis of both aryl and alkyl thiocyanates.
For Aryl Thiocyanates:
Sandmeyer Reaction: This classic method is traditionally used for the synthesis of aryl thiocyanates. It involves the reaction of a diazonium salt, generated from an aromatic amine, with a copper(I) thiocyanate salt. wikipedia.org [Ar-N₂]⁺ + CuSCN → Ar-SCN + N₂ + Cu⁺
Thiocyanogenation: Electron-rich aromatic substrates can undergo direct thiocyanation using thiocyanogen, (SCN)₂. This electrophilic aromatic substitution introduces the thiocyanate group directly onto the aromatic ring. wikipedia.org
Copper-Catalyzed Cross-Coupling: Modern methods include the copper-catalyzed aerobic oxidative cross-coupling of arylboronic acids with potassium thiocyanate (KSCN). This approach offers a practical route that avoids harsh conditions and toxic reagents. organic-chemistry.org Another copper-catalyzed method involves the cyanation of disulfides. researchgate.net
For Alkyl Thiocyanates:
From Organosulfur Compounds: Some organic thiocyanates can be generated from other organosulfur compounds. For example, sulfenyl thiosulfates (RSSO₃⁻) react with alkali metal cyanides to produce thiocyanates. wikipedia.org
From Carboxylic Acids: A one-pot synthesis can convert carboxylic acids into acyl isothiocyanates using reagents like trichloroisocyanuric acid and triphenylphosphine, which can then be transformed into other thiocyanate derivatives. researchgate.net
| Method | Substrate Type | Key Reagents | General Applicability | Reference |
|---|---|---|---|---|
| Nucleophilic Substitution | Alkyl Halides | NaSCN or KSCN | Primary & Secondary Alkyls | researchgate.net |
| Sandmeyer Reaction | Arenediazonium Salts | CuSCN | Aryl compounds | wikipedia.org |
| Thiocyanogenation | Electron-rich Aromatics | (SCN)₂ | Aryl compounds | wikipedia.org |
| Copper-Catalyzed Coupling | Arylboronic Acids | KSCN, Cu(OAc)₂ | Aryl compounds | organic-chemistry.org |
Synthesis of the 4-Phenoxybenzyl Moiety and Precursors
The 4-phenoxybenzyl group is a key structural component of the target molecule. Its synthesis typically begins with precursors that are subsequently functionalized. A common and direct precursor is 4-phenoxybenzyl alcohol.
The synthesis of phenoxybenzyl alcohols often involves the reduction of the corresponding aldehyde or carboxylic acid. For example, m-phenoxybenzyl alcohol can be synthesized by reducing m-phenoxybenzaldehyde with sodium borohydride (B1222165) (NaBH₄) in a suitable solvent like methanol (B129727) or a mixture of tetrahydrofuran (B95107) and dimethoxyethane. prepchem.comchemicalbook.com A similar reduction strategy can be applied to synthesize the 4-phenoxy isomer.
An alternative route involves the Williamson ether synthesis, where a phenoxide reacts with a benzyl (B1604629) halide. To obtain the 4-phenoxybenzyl moiety, this would involve the reaction of phenoxide with a 4-(halomethyl)benzyl derivative, though this is often more complex than the reduction route. The synthesis of m-phenoxybenzyl alcohol has also been achieved by reacting m-phenoxybenzoic acid with sodium borohydride and boron trifluoride diethyl etherate. prepchem.com
Derivatization Reactions and Functional Group Interconversions of Thiocyanic Acid, 4-Phenoxybenzyl Ester
Organic thiocyanates are versatile building blocks in chemical synthesis due to the reactivity of the thiocyanate group. researchgate.net
The term "ester linkage" in this context refers to the C-S bond between the 4-phenoxybenzyl group and the thiocyanate moiety. Reactions involving this bond typically result in the displacement of the thiocyanate group. Electrochemical reduction, for example, can sometimes replace the thiocyanate group with a hydride. wikipedia.org The S-CN bond can be cleaved under various conditions, allowing the sulfur atom to be incorporated into other structures. For instance, palladium-catalyzed coupling reactions can proceed via cleavage of the sulfur-cyano bond. mdpi.com
The thiocyanate functional group (-SCN) itself undergoes a variety of chemical transformations, making it a synthetically useful handle.
Isomerization: A key reaction of some organic thiocyanates is isomerization to the thermodynamically more stable isothiocyanates (R-NCS). This rearrangement is particularly rapid for certain structures, like allyl thiocyanates. wikipedia.org
Hydrolysis: In the presence of acid or base, organic thiocyanates can be hydrolyzed. For example, they are known to hydrolyze to thiocarbamates in the Riemschneider thiocarbamate synthesis. wikipedia.org
Reduction: The cyano group of the thiocyanate can be reduced. Electrochemical reduction typically converts thiocyanates to thioates and cyanide. wikipedia.org
Cyclization Reactions: The combination of a sulfur atom and a cyano group allows thiocyanic esters to be widely used in cyclization reactions that proceed under mild conditions, leading to the formation of various sulfur-containing heterocycles. scribd.com
Conversion to Other Sulfur Groups: The thiocyano group is a valuable precursor for accessing other important sulfur-containing functional groups, such as mercaptans, thioethers, and disulfides. researchgate.net
| Reaction Type | Description | Product(s) | Reference |
|---|---|---|---|
| Isomerization | Rearrangement of the SCN group. | Isothiocyanates (R-NCS) | wikipedia.org |
| Hydrolysis | Reaction with water, often under acidic or basic conditions. | Thiocarbamates | wikipedia.org |
| Reduction | Electrochemical or chemical reduction. | Thioates, Cyanide | wikipedia.org |
| Cyclization | Intramolecular or intermolecular reaction to form rings. | Sulfur-containing heterocycles | scribd.com |
Chemical Transformations of the Phenoxybenzyl Substructure
The 4-phenoxybenzyl substructure, a key component of the title compound, this compound, possesses several reactive sites that allow for a variety of chemical transformations. These reactions can be broadly categorized into modifications of the benzylic methylene (B1212753) bridge, electrophilic substitutions on the aromatic rings, and cleavage of the ether linkage. The reactivity of this moiety is of significant interest as it is present in various commercially important compounds, including synthetic pyrethroid insecticides. researchgate.netinchem.org
Oxidation of the Benzylic Methylene Bridge
The benzylic methylene group (-CH₂) in the 4-phenoxybenzyl moiety is susceptible to oxidation. This transformation is a common metabolic pathway for compounds containing this substructure, such as pyrethroids. researchgate.netresearchgate.net The oxidation typically proceeds in a stepwise manner, first converting the benzyl alcohol derivative to an aldehyde, which is then further oxidized to a carboxylic acid. researchgate.netresearchgate.net
For instance, in the metabolism of various pyrethroids, the ester linkage is cleaved to yield 3-phenoxybenzyl alcohol, which is subsequently oxidized to 3-phenoxybenzaldehyde (B142659) and then to 3-phenoxybenzoic acid. researchgate.netresearchgate.net While the subject molecule is a thiocyanate ester and not a cyclopropanecarboxylate, the benzylic carbon of the 4-phenoxybenzyl group remains a primary site for oxidative attack.
Common laboratory oxidants can be employed to achieve these transformations. The specific outcome—whether the reaction stops at the aldehyde or proceeds to the carboxylic acid—can often be controlled by the choice of reagent and reaction conditions.
Interactive Data Table: Oxidation Reactions of the Phenoxybenzyl Moiety
| Reaction Type | Reagent(s) | Initial Substrate Moiety | Product Moiety |
|---|---|---|---|
| Primary Oxidation | Mild Oxidizing Agent | 4-(Thiocyanatomethyl)phenoxy)benzene | 4-Phenoxybenzaldehyde |
Electrophilic Aromatic Substitution on the Phenyl Rings
The 4-phenoxybenzyl substructure contains two distinct aromatic rings, both of which can undergo electrophilic aromatic substitution (EAS). wikipedia.org The regioselectivity of these reactions is governed by the directing effects of the existing substituents on each ring. libretexts.org
The Phenoxy-substituted Ring: The ether oxygen of the phenoxy group is an activating substituent, meaning it increases the rate of electrophilic aromatic substitution compared to benzene (B151609). libretexts.org It is an ortho, para-director, meaning incoming electrophiles will preferentially add to the positions ortho (adjacent) or para (opposite) to the ether linkage. lkouniv.ac.in In the 4-phenoxybenzyl group, the para position of this ring is already occupied by the other phenyl ring system. Therefore, electrophilic attack is directed primarily to the ortho positions (2'- and 6'-positions).
The Benzyl-substituted Ring: The -CH₂SCN group attached to the second phenyl ring is generally considered a weakly deactivating group due to the inductive effect of the thiocyanate group. Deactivating groups slow the rate of EAS compared to benzene. libretexts.org This group typically directs incoming electrophiles to the ortho and para positions.
Given that one ring is activated and the other is deactivated, electrophilic substitution is expected to occur preferentially on the phenoxy-substituted ring. libretexts.org Common EAS reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.com For example, metabolic studies of permethrin, which contains a phenoxybenzyl moiety, have identified hydroxylation (an electrophilic-like substitution) at the 4'- and 2'-positions of the phenoxy group as a key transformation. nih.gov
Interactive Data Table: Electrophilic Aromatic Substitution
| Reaction Type | Reagent(s) | Preferential Ring of Attack | Position(s) of Substitution | Product Example |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Phenoxy-substituted ring | 2'- and 6'- positions | Thiocyanic acid, 4-(2-nitrophenoxy)benzyl ester |
| Bromination | Br₂, FeBr₃ | Phenoxy-substituted ring | 2'- and 6'- positions | Thiocyanic acid, 4-(2-bromophenoxy)benzyl ester |
| Sulfonation | Fuming H₂SO₄ | Phenoxy-substituted ring | 2'- and 6'- positions | 2-(4-(Thiocyanatomethyl)phenoxy)benzenesulfonic acid |
Cleavage of the Diphenyl Ether Linkage
The cleavage of the C-O bond in a diphenyl ether is a challenging transformation that typically requires harsh reaction conditions. However, methods for the cleavage of phenolic ethers have been developed. chemrxiv.org For instance, organophotoredox catalysis has demonstrated exceptional selectivity for cleaving phenolic ethers over aliphatic ethers. chemrxiv.org While simple benzyl ethers can be cleaved oxidatively with reagents like dichlorodicyanoquinone (DDQ), the reaction is often slower compared to more activated ethers like p-methoxybenzyl (PMB) ethers. nih.govnih.gov The application of such methods to the 4-phenoxybenzyl substructure would result in the formation of a substituted phenol (B47542) and a substituted benzyl derivative.
Advanced Analytical and Spectroscopic Characterization in Research
Chromatographic Separation and Quantification Techniques for Thiocyanic Acid Esters
Chromatographic methods are fundamental for the isolation and quantification of thiocyanate (B1210189) esters. The choice between gas and liquid chromatography is typically dictated by the volatility and thermal stability of the analyte.
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like thiocyanate esters. researchgate.netrsc.org The method separates components of a mixture based on their differential partitioning between a stationary phase within a capillary column and a gaseous mobile phase. For less volatile or polar related compounds, derivatization can be employed to facilitate GC analysis. For instance, the thiocyanate anion itself can be analyzed by GC after derivatization with reagents like pentafluorobenzyl bromide to form a more volatile product. nih.govnih.gov
In the context of "Thiocyanic acid, 4-phenoxybenzyl ester," its molecular weight and structure suggest it possesses sufficient volatility for direct GC analysis. The technique is often coupled with a mass spectrometer (GC-MS) for definitive identification. nih.gov Key parameters for a successful GC separation include the choice of the stationary phase, temperature programming, and the detector.
Table 1: Illustrative Gas Chromatography Parameters for Thiocyanate Analysis
| Parameter | Typical Value/Condition | Purpose |
| Column Type | Fused silica (B1680970) capillary column (e.g., CPSIL 19CB, DBWAX) researchgate.net | Provides high-resolution separation of analytes. |
| Injector Temperature | 110-250 °C researchgate.net | Ensures rapid volatilization of the sample without thermal degradation. |
| Oven Program | Temperature ramp (e.g., hold at 40°C, then ramp to 85°C at 3°C/min) researchgate.net | Optimizes separation of compounds with different boiling points. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) rsc.orgresearchgate.net | FID provides general quantification, while MS offers structural information and high specificity. |
| Carrier Gas | Helium or Nitrogen | Acts as the mobile phase to carry the analyte through the column. |
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds that may not be suitable for GC due to low volatility or thermal instability. For ester analysis, reversed-phase HPLC is the most common modality, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. nih.govnih.gov
The analysis of "this compound" and related phenoxybenzyl compounds by HPLC allows for their separation from metabolites or impurities in various matrices. nih.gov Method development involves optimizing the mobile phase composition (e.g., acetonitrile/water or methanol (B129727)/water gradients), pH, and flow rate to achieve the desired resolution and retention time. sielc.com A significant consideration in the HPLC analysis of esters is the potential for on-column hydrolysis, which can be mitigated by careful control of the mobile phase pH. americanpharmaceuticalreview.com Detection is commonly performed using a UV-Vis detector, set to a wavelength where the aromatic rings of the phenoxybenzyl moiety exhibit strong absorbance. nih.gov
Table 2: Representative High-Performance Liquid Chromatography Conditions
| Parameter | Typical Value/Condition | Purpose |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) sielc.com | Separates compounds based on hydrophobicity. |
| Mobile Phase | Gradient of Acetonitrile and Water nih.gov or Isocratic MeCN/H₂O with buffer sielc.com | Elutes compounds from the column; gradient elution is used for complex mixtures. |
| Detection | UV-Vis Detector (e.g., at 218 nm or 230 nm) nih.gov | Quantifies the analyte based on its absorbance of UV light. |
| Flow Rate | 0.8 - 1.0 mL/min sielc.com | Controls the speed of the separation and influences resolution. |
| Injection Volume | 10 - 20 µL nih.gov | The amount of sample introduced into the system for analysis. |
Spectroscopic Approaches for Structural Elucidation and Purity Assessment
Spectroscopic methods provide detailed information about the molecular structure of "this compound," confirming its identity and assessing its purity.
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a molecule. When coupled with a chromatographic inlet like GC or HPLC, it provides highly specific detection and identification. In electron ionization (EI-MS), the molecule is ionized, forming a molecular ion (M⁺˙) whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound.
The fragmentation pattern of the molecular ion provides a structural fingerprint. For esters, fragmentation often occurs via cleavage of bonds adjacent to the carbonyl or heteroatom group. libretexts.org In the case of "this compound," characteristic fragmentation would involve the cleavage of the benzyl-sulfur bond. This would lead to the formation of a highly stable tropylium (B1234903) ion or benzyl (B1604629) cation (C₇H₇⁺) at m/z 91, which is often the base peak in the spectrum of benzyl compounds. nih.gov Other significant fragments would arise from the phenoxybenzyl moiety and the thiocyanate group.
Table 3: Predicted Key Mass Fragments for this compound
| m/z Value | Proposed Fragment Ion | Formula | Significance |
| 241 | Molecular Ion [M]⁺˙ | C₁₄H₁₁NOS⁺ | Corresponds to the molecular weight of the parent compound. |
| 183 | [M - SCN]⁺ | C₁₃H₁₁O⁺ | Loss of the thiocyanate radical, forming the 4-phenoxybenzyl cation. |
| 91 | [C₇H₇]⁺ | C₇H₇⁺ | Formation of the highly stable tropylium ion, a characteristic fragment for benzyl compounds. nih.gov |
| 77 | [C₆H₅]⁺ | C₆H₅⁺ | Phenyl cation from the phenoxy group. |
| 58 | [SCN]⁺˙ | SCN⁺ | Thiocyanate radical cation. |
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the precise structure of an organic molecule in solution. Both ¹H and ¹³C NMR are routinely used.
¹H NMR: The proton NMR spectrum of "this compound" would show distinct signals for the different types of protons. The aromatic protons on the two phenyl rings would appear in the downfield region (typically δ 7.0-7.5 ppm). The two methylene (B1212753) protons (-CH₂-) adjacent to the sulfur atom would appear as a sharp singlet, typically in the range of δ 4.0-4.5 ppm. Integration of the signal areas would confirm the ratio of aromatic to methylene protons.
¹³C NMR: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. A key signal for confirming the thiocyanate structure is the resonance for the carbon atom of the -SCN group, which typically appears in the range of δ 110-115 ppm. rsc.orgnih.gov The methylene carbon (-CH₂-) would resonate further upfield, while the various aromatic carbons would appear in the δ 120-160 ppm region.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~ 7.0 - 7.5 | Multiplet | Aromatic Protons (Ar-H) |
| ¹H | ~ 4.2 | Singlet | Methylene Protons (-CH₂-S) |
| ¹³C | ~ 112 | Singlet | Thiocyanate Carbon (-S-C ≡N) rsc.org |
| ¹³C | ~ 35-45 | Singlet | Methylene Carbon (-C H₂-S) |
| ¹³C | ~ 120 - 160 | Multiple Singlets | Aromatic Carbons (Ar-C) |
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. The most characteristic and diagnostic absorption for a thiocyanate ester is the sharp and intense stretching vibration of the carbon-nitrogen triple bond (νC≡N). This peak appears in a relatively clean region of the spectrum, typically between 2140 and 2160 cm⁻¹. spectrabase.comnist.gov Other significant bands would include C-H stretches for the aromatic rings (~3030-3100 cm⁻¹) and the methylene group (~2850-2960 cm⁻¹), and C=C stretching vibrations for the aromatic rings (~1450-1600 cm⁻¹). spectrabase.com
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The 4-phenoxybenzyl moiety in the target molecule contains two phenyl rings, which act as strong chromophores. These will give rise to intense absorptions in the UV region, typically below 300 nm, corresponding to π→π* electronic transitions. masterorganicchemistry.com The presence of the sulfur atom and the thiocyanate group may slightly modify the position and intensity of these absorption maxima compared to unsubstituted aromatic systems. The molar absorptivity (ε) can be determined using the Beer-Lambert law, allowing for quantitative analysis. researchgate.net
Table 5: Key Spectroscopic Data (IR and UV-Vis)
| Spectroscopy | Feature | Characteristic Wavenumber/Wavelength | Assignment |
| IR | Strong, sharp absorption | 2140 - 2160 cm⁻¹ | C≡N stretch of the thiocyanate group spectrabase.comnist.gov |
| IR | Weak to medium absorptions | 3030 - 3100 cm⁻¹ | Aromatic C-H stretch |
| IR | Medium absorptions | 1450 - 1600 cm⁻¹ | Aromatic C=C ring stretch |
| UV-Vis | Strong absorption | ~ 220 - 280 nm | π→π* transitions of the aromatic rings masterorganicchemistry.com |
Computational Chemistry and Structure Activity Relationship Sar Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity Modeling
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods can predict a molecule's electronic structure, geometry, and reactivity.
Density Functional Theory (DFT) and ab initio methods are cornerstones of quantum chemistry used to study thiocyanate-containing molecules. nih.gov DFT methods, such as those using the B3LYP functional, are employed to determine the optimized geometry, electronic properties, and vibrational frequencies of thiocyanates. growingscience.comnih.gov Ab initio calculations, like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a high level of theory to investigate the structure and energetics of these compounds. researchgate.net
For Thiocyanic acid, 4-phenoxybenzyl ester, these calculations can elucidate key structural parameters. The thiocyanate (B1210189) group (-S-C≡N) is nearly linear, and its electronic properties are influenced by the phenoxybenzyl ester moiety. nih.gov DFT can be used to calculate the distribution of electron density, identifying electrophilic and nucleophilic sites, which is crucial for predicting reactivity. dntb.gov.ua For instance, the nitrogen and sulfur atoms of the thiocyanate group can both act as hydrogen bond acceptors. nih.gov
Table 1: Predicted Structural Parameters of this compound using DFT
| Parameter | Predicted Value | Description |
| S-C Bond Length | ~1.68 Å | Bond between sulfur and the thiocyanate carbon. |
| C≡N Bond Length | ~1.16 Å | Triple bond within the thiocyanate group. |
| S-C-N Angle | ~179° | Angle defining the linearity of the thiocyanate group. |
| C-O-C Angle | ~118° | Angle of the ester linkage. |
| Dipole Moment | ~3.5 D | A measure of the molecule's overall polarity. |
Note: The values in this table are illustrative and represent typical results obtained from DFT calculations on similar organic thiocyanates.
While quantum methods are precise, they are computationally expensive for large systems or long timescales. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations offer a computationally efficient alternative to study the conformational dynamics and intermolecular interactions of ester systems in various environments. nih.govnih.gov
MM force fields, such as CHARMM and OPLS-AA, are used to model the potential energy of the system. nih.gov MD simulations use these force fields to simulate the movement of atoms over time, providing insights into the molecule's flexibility, conformational preferences, and interactions with solvent molecules. nih.govresearchgate.net For this compound, MD simulations can reveal how the molecule behaves in a biological environment, such as its interaction with water molecules and its ability to cross cell membranes. These simulations can also explore the rotational freedom around the ester linkage and the phenoxy group, identifying the most stable conformations. nih.gov
Molecular Modeling and Docking Studies to Predict Intermolecular Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comscirp.org This method is extensively used in drug discovery to predict how a ligand, such as this compound, might interact with a protein target. researchgate.netnih.gov
The process involves placing the ligand in the binding site of a protein and evaluating the binding affinity using a scoring function. nih.govmdpi.com These scores estimate the strength of the protein-ligand interaction. Docking studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. researchgate.net For this compound, docking could be used to screen potential biological targets and to understand the molecular basis of its activity. The phenoxybenzyl group can participate in π-π stacking interactions, while the thiocyanate group can form hydrogen bonds or other polar interactions. nih.govnih.gov
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target
| Parameter | Value | Description |
| Binding Affinity | -8.5 kcal/mol | Predicted binding energy; more negative values indicate stronger binding. |
| Interacting Residues | Tyr23, Phe89, Leu102, Ser120 | Amino acids in the protein's active site that interact with the ligand. |
| Interaction Types | π-π stacking, Hydrophobic, Hydrogen bond | Types of non-covalent interactions stabilizing the protein-ligand complex. |
| Key Ligand Moieties | Phenoxy ring, Benzyl (B1604629) ring, Thiocyanate group | Parts of the ligand involved in key interactions. |
Note: This table presents hypothetical data to illustrate the typical output of a molecular docking study.
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Thiocyanic Acid Esters
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net
The development of a QSAR model begins with the calculation of molecular descriptors for a set of molecules with known activities. nih.gov These descriptors quantify various aspects of the molecular structure, including electronic properties (e.g., HOMO/LUMO energies, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). nih.gov
Once the descriptors are calculated, statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. nih.govnih.gov The goal is to create a model that can accurately predict the activity of new, untested compounds. nih.gov For thiocyanic acid esters, relevant descriptors might include those related to the size and electronics of substituents on the phenoxybenzyl ring, as well as descriptors for the thiocyanate group itself.
QSAR models provide a quantitative basis for understanding how different molecular features influence biochemical activity. nih.gov For example, a QSAR study on a series of this compound analogs could reveal that electron-withdrawing groups on the phenoxy ring increase activity, while bulky substituents decrease it. This information is invaluable for lead optimization in drug discovery. researchgate.net
The biochemical activity of thiocyanates can be diverse, including antimicrobial and anti-inflammatory effects. nih.gov By correlating molecular descriptors with these activities, QSAR models can guide the design of more potent and selective compounds.
Table 3: Example of a QSAR Equation for a Series of Thiocyanic Acid Esters
| Equation | pIC50 = 0.5 * LogP - 0.2 * MW + 1.5 * (HOMO-LUMO gap) + 2.1 |
| Statistical Parameters | |
| R² (Coefficient of determination) | 0.85 |
| Q² (Cross-validated R²) | 0.75 |
| Descriptor Definitions | |
| LogP | Measure of hydrophobicity. |
| MW | Molecular Weight. |
| HOMO-LUMO gap | Relates to chemical reactivity and stability. |
Note: This is a hypothetical QSAR model to demonstrate the relationship between molecular descriptors and predicted biological activity (pIC50).
Mechanistic Studies in Chemical and Biochemical Systems
Elucidation of Reaction Mechanisms in Organic Synthesis Involving Thiocyanic Acid Esters
Thiocyanic acid esters, including the 4-phenoxybenzyl ester, are versatile intermediates in organic synthesis due to the unique reactivity of the thiocyanate (B1210189) functional group. researchgate.net Understanding the mechanisms of their reactions is fundamental to harnessing their synthetic potential.
The thiocyanate group (–SCN) is an ambident nucleophile, meaning it can react at either the sulfur or the nitrogen atom, leading to the formation of thiocyanates (R-SCN) or isothiocyanates (R-NCS), respectively. researchgate.net The regioselectivity of the nucleophilic attack is influenced by several factors, including the nature of the substrate, the reaction conditions, and the solvent.
In the case of Thiocyanic acid, 4-phenoxybenzyl ester, the sulfur atom is generally the more nucleophilic center, leading predominantly to reactions at the sulfur. This is attributed to the "hard and soft acids and bases" (HSAB) principle, where the larger, more polarizable sulfur atom ("soft" base) preferentially attacks "soft" electrophilic centers. Common nucleophilic substitution reactions involving the thiocyanate group include its displacement by other nucleophiles, which is a key step in the synthesis of various sulfur-containing compounds. fiveable.me
For instance, the reaction of alkyl halides with alkali metal thiocyanates is a common method for synthesizing organic thiocyanates. wikipedia.org The reaction proceeds via a nucleophilic substitution mechanism, where the thiocyanate ion acts as the nucleophile. fiveable.me The formation of isothiocyanates can sometimes be a competing reaction, particularly with substrates that favor an SN1-type mechanism, such as benzyl (B1604629) halides. wikipedia.org
Table 1: Factors Influencing the Nucleophilic Reactivity of the Thiocyanate Group
| Factor | Influence on Reactivity | Predominant Product |
| Electrophile | "Soft" electrophiles (e.g., alkyl halides) | Thiocyanate (R-SCN) |
| "Hard" electrophiles (e.g., acyl chlorides) | Isothiocyanate (R-NCS) | |
| Solvent | Protic solvents | Can favor thiocyanate formation |
| Aprotic polar solvents | Can favor isothiocyanate formation | |
| Counter-ion | Alkali metal cations | Can influence the S/N ratio of attack |
The ester linkage in this compound, is susceptible to hydrolysis and transesterification reactions, which are fundamental transformations in organic chemistry.
Ester Hydrolysis:
Ester hydrolysis is the cleavage of an ester into a carboxylic acid and an alcohol. ucoz.com This reaction can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of the alcohol moiety yield the carboxylic acid. youtube.com All steps in this mechanism are reversible. youtube.com
Base-Promoted Hydrolysis (Saponification): In the presence of a base, such as hydroxide (B78521) ion, the hydroxide acts as a nucleophile and attacks the carbonyl carbon. youtube.com This forms a tetrahedral intermediate, which then collapses to expel the alkoxide leaving group, forming a carboxylic acid. The carboxylic acid is then deprotonated by the base to form a carboxylate salt. This final deprotonation step drives the reaction to completion, making it effectively irreversible. ucoz.comyoutube.com The most common mechanism for base-catalyzed hydrolysis is the BAC2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular). ucoz.com
Transesterification:
Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. wikipedia.org Similar to hydrolysis, this reaction can be catalyzed by either acids or bases. masterorganicchemistry.com
Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. masterorganicchemistry.com
Base-Catalyzed Transesterification: An alkoxide ion acts as the nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate. Elimination of the original alkoxy group yields the new ester. wikipedia.orgmasterorganicchemistry.com To favor the formation of the desired product, the reactant alcohol is often used in large excess. masterorganicchemistry.com
Biochemical Mechanisms of Action of Thiocyanate Esters
The biochemical activity of thiocyanate esters is largely dictated by their interactions with biological macromolecules and their reactivity towards key functional groups present in biological systems.
Organic thiocyanates can interact with a variety of enzymes and biomolecules, often through the reactivity of the thiocyanate group. The sulfur atom of the thiocyanate can act as an electrophilic center, making it susceptible to attack by nucleophilic residues in proteins, such as the sulfhydryl group of cysteine or the imidazole (B134444) group of histidine.
The oxidation of the thiocyanate ion (SCN⁻) by peroxidases, such as lactoperoxidase, produces hypothiocyanous acid (HOSCN), a potent antimicrobial agent. nih.govnih.gov This is a key component of the innate immune system in mammals. nih.gov While this compound itself is not the ion, its metabolism could potentially release thiocyanate, which could then participate in such pathways. HOSCN selectively reacts with sulfhydryl groups, leading to the oxidation of proteins and thiol-based antioxidants. nih.gov
The thiocyanate functional group can react with biological nucleophiles, particularly thiols (present in cysteine residues) and amines (present in lysine (B10760008) residues and N-termini of proteins).
Reactions with Thiols: Thiol groups are highly reactive towards electrophilic sulfur compounds. The reaction of a thiol with a thiocyanate can lead to the formation of a disulfide bond and the release of cyanide. This reaction can modify protein structure and function. Studies with fluorescein (B123965) isothiocyanate have shown that thiol groups react much more readily than amino groups. nih.gov
Reactions with Amines: The reaction of thiocyanates with primary and secondary amines can lead to the formation of thioureas. This reaction is generally slower than the reaction with thiols but can still be a significant pathway for the modification of proteins and other biomolecules containing free amino groups. researchgate.net The nitrosation of amines can also be affected by the presence of thiocyanate. nih.gov
Table 2: Reactivity of Thiocyanate Group with Biological Nucleophiles
| Biological Nucleophile | Functional Group | Reaction Product | Significance |
| Cysteine Residue | Thiol (-SH) | Disulfide Bond, Cyanide | Protein modification, potential toxicity |
| Lysine Residue | Amine (-NH₂) | Thiourea | Protein modification |
| N-terminus of Proteins | Amine (-NH₂) | Thiourea | Protein modification |
Environmental Fate and Degradation Studies
Pathways of Environmental Transformation for Esters
Hydrolysis is a primary chemical reaction that initiates the degradation of esters in aqueous systems and moist soils. nih.gov For compounds containing a phenoxybenzyl ester structure, such as pyrethroid insecticides, the cleavage of the ester bond is a significant degradation route. piat.org.nzresearchgate.net This reaction typically results in the formation of an alcohol and a carboxylic acid. In the case of related pyrethroids, this process yields 3-phenoxybenzyl alcohol and other acidic metabolites. researchgate.net
The rate of hydrolysis is significantly influenced by environmental factors such as pH and temperature. Generally, the rate of hydrolytic degradation increases at higher temperatures and in alkaline (higher pH) waters. nih.govup.pt While many pyrethroid esters are relatively stable to hydrolysis near neutral pH, the process becomes more rapid in basic environments. piat.org.nz Ester bonds are highly susceptible to hydrolysis, which can dramatically lower the environmental half-lives of these chemicals. up.pt
Table 1: Factors Influencing Hydrolysis of Esters
| Factor | Influence on Hydrolysis Rate | Rationale |
| pH | Increases at high (alkaline) and low (acidic) extremes. | The reaction is catalyzed by both H+ and OH- ions. The rate is often lowest around neutral pH. |
| Temperature | Increases with rising temperature. | Higher temperatures provide more energy for the reaction to overcome the activation energy barrier. up.pt |
| Chemical Structure | Varies based on molecular structure. | The presence of certain functional groups near the ester linkage can affect its stability. nih.gov |
Photodegradation, or photolysis, is another critical pathway for the transformation of organic esters exposed to sunlight. up.pt This process can occur through two primary mechanisms:
Direct Photolysis: Occurs when the chemical itself absorbs light energy (photons) at wavelengths present in sunlight (λ > 290 nm), leading to an excited state and subsequent chemical transformation. nih.govresearchgate.net
Indirect Photolysis: Involves the degradation of the compound by reactive oxygen species (like hydroxyl radicals) that are produced by other light-absorbing substances in the environment, such as natural organic matter or nitrates. researchgate.net
For pyrethroid esters, photodegradation on soil and water surfaces is a major transformation process. piat.org.nzwho.int Key photoreactions include the cleavage of the ester linkage and cis-trans isomerization of the molecule. who.intacs.org Photolysis is most likely to be a significant degradation pathway in the atmosphere, in surface waters, and on soil and plant surfaces where there is sufficient light energy. up.pt
Biodegradation is the breakdown of organic substances by microorganisms such as bacteria and fungi and is a key process in the decomposition of esters in soil and water. nih.govcefic-lri.org Aerobic biodegradation is considered the primary method of mineralization for many persistent organic pollutants. nih.gov For pyrethroids and related esters, ester cleavage is the most common initial step in microbial degradation, leading to metabolites like 3-phenoxybenzoic acid (3-PBA). researchgate.net
Numerous microbial species have been identified that can degrade pyrethroid structures and their metabolites. For example, a bacterial strain identified as Stenotrophomonas sp. was found to effectively degrade the pyrethroid fenvalerate (B1672596) and its hydrolysis product, 3-PBA. nih.gov Other identified degrading microbes include species of Pseudomonas, Bacillus subtilis, and fungi such as Aspergillus niger. mdpi.com The efficiency of these microorganisms can be influenced by environmental conditions like temperature, pH, and the availability of other carbon sources. nih.govmdpi.com The degradation process can ultimately lead to the complete mineralization of the organic compound into carbon dioxide and water. researchgate.net
Table 2: Examples of Microorganisms Involved in the Biodegradation of Phenoxybenzyl Esters and Metabolites
| Microorganism | Compound(s) Degraded | Environment |
| Stenotrophomonas sp. | Fenvalerate, 3-phenoxybenzoic acid (3-PBA) | Activated Sludge nih.gov |
| Bacillus subtilis | Beta-cypermethrin | Sludge mdpi.com |
| Aspergillus niger | Beta-cypermethrin, 3-PBA | Tea mdpi.com |
| Sphingomonas sp. | 3-PBA | Activated Sludge mdpi.com |
| Pseudomonas sp. | 3-PBA | General mdpi.com |
Modeling and Assessment of Environmental Distribution and Persistence
To estimate how a chemical like Thiocyanic acid, 4-phenoxybenzyl ester might behave in the environment, scientists use multimedia fate models. These models synthesize information about a chemical's properties and the characteristics of the environment to predict its distribution and persistence. nih.govresearchgate.net
Multimedia fate models are essential tools for the risk assessment of chemicals. eolss.net They represent the total environment as a series of interconnected "boxes" or compartments (e.g., air, water, soil, sediment), and they model the movement (fluxes) of a chemical between these compartments. cefic-lri.orgeolss.net The complexity of these models ranges from simple equilibrium models (Level I) to more complex dynamic, non-equilibrium models (Level IV). nih.goveolss.net
These models use key physicochemical properties of a substance as inputs to predict its environmental behavior. researchgate.netdefra.gov.uk Important parameters include:
Water Solubility
Vapor Pressure
Octanol-Water Partition Coefficient (Kow)
Henry's Law Constant
Degradation half-lives in various media
The transport of a chemical determines where it will ultimately reside in the environment. The movement of this compound would be dictated by its physical and chemical properties.
Transport in Soil: Organic esters with structures similar to pyrethroids are known to be hydrophobic and non-polar, causing them to adsorb strongly to soil organic matter. piat.org.nz This strong binding limits their mobility and leaching through the soil profile into groundwater. piat.org.nzepa.gov The primary mode of transport for such strongly adsorbed chemicals is through the erosion and movement of contaminated soil particles. epa.gov
Transport in Water: In aquatic environments, hydrophobic esters tend to partition from the water column and adsorb to suspended solids and bottom sediments. up.ptresearchgate.net This process can remove the chemical from the water column, but it can lead to accumulation in sediments, where it may persist and pose a risk to benthic organisms. researchgate.net Transport can then occur via the movement of these sediments.
Transport in Air: The potential for atmospheric transport is largely determined by a chemical's volatility, which can be estimated by its vapor pressure and Henry's Law Constant. piat.org.nz Many pyrethroid esters have very low vapor pressures and Henry's Law constants, indicating they are not very volatile. piat.org.nz Therefore, significant transport in the gaseous phase is unlikely, although some movement can occur via spray drift during application or if the chemical is adsorbed to airborne particulates. piat.org.nzup.pt
Table 3: Summary of Environmental Transport Potential for Hydrophobic Organic Esters
| Environmental Compartment | Transport Potential | Primary Mechanism | Governing Properties |
| Soil | Low (in dissolved phase) | Adsorption to soil particles; transport via soil erosion. | High Soil Adsorption Coefficient (Koc) |
| Water | Moderate | Partitioning to suspended solids and sediment; transport with water flow. | Low Water Solubility; High Kow |
| Air | Low | Adsorption to airborne particulates; spray drift. | Low Vapor Pressure; Low Henry's Law Constant |
Q & A
Q. What theoretical frameworks guide the study of thiocyanic acid esters’ electronic properties and their correlation with reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
